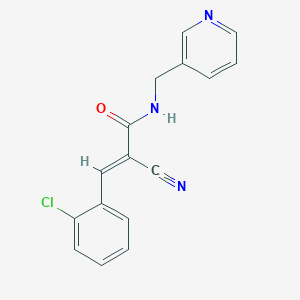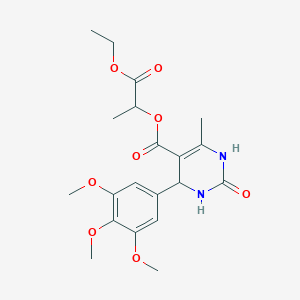![molecular formula C24H19FO4 B11682438 Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-[(4-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de los benzofuranos. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de benzofurano sustituido con varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-[(4-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo generalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común implica la condensación de alcohol 4-fluorobencílico con ácido 2-fenilbenzofuran-3-carboxílico en condiciones ácidas para formar el compuesto intermedio. Este intermedio se esterifica luego con etanol en presencia de un catalizador como ácido sulfúrico para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-[(4-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir los grupos éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fluorofenilo, donde el átomo de flúor es reemplazado por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) para la sustitución nucleofílica.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados de benzofurano sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 5-[(4-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo no se comprende completamente, pero se cree que implica interacciones con objetivos moleculares específicos. En la química medicinal, puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Se sabe que el sistema de anillo de benzofurano interactúa con diversas vías biológicas, lo que potencialmente conduce a efectos terapéuticos .
Comparación Con Compuestos Similares
El 5-[(4-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo se puede comparar con otros derivados de benzofurano, como:
- 2-(4-fluorofenil)-5-metoxibenzofuran-3-carboxilato de etilo
- Ácido 2-fenilbenzofuran-3-carboxílico
- 4-Fluorofenilbenzofurano
Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales y patrones de sustitución, lo que puede afectar significativamente su reactividad química y actividad biológica. El 5-[(4-fluorofenil)metoxi]-2-fenil-1-benzofuran-3-carboxilato de etilo es único debido a su patrón de sustitución específico, que puede conferir propiedades y aplicaciones distintas .
Propiedades
Fórmula molecular |
C24H19FO4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H19FO4/c1-2-27-24(26)22-20-14-19(28-15-16-8-10-18(25)11-9-16)12-13-21(20)29-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
Clave InChI |
CJYKXSKEKGCGGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
